molecular formula C18H16O2S B14372985 5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one CAS No. 89868-94-0

5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one

Cat. No.: B14372985
CAS No.: 89868-94-0
M. Wt: 296.4 g/mol
InChI Key: YVUDPEVRUNJBRP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a phenyl group, and a phenylsulfanyl group attached to a cyclopentene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Phenyl and Phenylsulfanyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate phenyl and phenylsulfanyl precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce the phenylsulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Properties

CAS No.

89868-94-0

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

5-hydroxy-2-phenyl-5-(phenylsulfanylmethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C18H16O2S/c19-17-16(14-7-3-1-4-8-14)11-12-18(17,20)13-21-15-9-5-2-6-10-15/h1-11,20H,12-13H2

InChI Key

YVUDPEVRUNJBRP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)C1(CSC2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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